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Compound of Interest

Compound Name: Ponalrestat

Cat. No.: B1679041

For Immediate Release

An In-Depth Technical Guide on the Discovery, Development, and Eventual Discontinuation of
Ponalrestat, a Once-Promising Agent for Diabetic Complications.

This whitepaper provides a comprehensive technical overview of the discovery, development,
and clinical evaluation of Ponalrestat (also known by its developmental codes ICI 128436 and
MK-538, and brand names Statil and Prodiax).[1] Developed through a collaboration between
Imperial Chemical Industries (ICI) and Merck, Sharp and Dohme, Ponalrestat emerged as a
potent and selective inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of
diabetic complications. Despite its promising preclinical profile and advancement to late-stage
clinical trials, the drug ultimately failed to demonstrate sufficient efficacy, leading to the
discontinuation of its development. This guide is intended for researchers, scientists, and drug
development professionals interested in the history of aldose reductase inhibitors and the
challenges of translating preclinical promise into clinical success.

Discovery and Preclinical Development

The discovery of Ponalrestat was rooted in the "polyol pathway" hypothesis of diabetic
complications. This theory posits that in hyperglycemic states, the enzyme aldose reductase
(ALR2) converts excess glucose into sorbitol.[1] Sorbitol accumulation within cells leads to
osmotic stress, depletion of NADPH, and increased oxidative stress, contributing to the
pathology of diabetic neuropathy, retinopathy, and nephropathy. Consequently, inhibiting ALR2
was identified as a promising therapeutic strategy.
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Ponalrestat was developed as a potent, non-competitive inhibitor of aldose reductase 2
(ALR2).[1] Preclinical studies demonstrated its high selectivity for ALR2 over the related
enzyme aldehyde reductase 1 (ALR1).[1] In a key preclinical study, treatment with Ponalrestat
(25 mg/kg daily) in streptozotocin-induced diabetic rats was shown to prevent the enhanced
contractile responses to phenylephrine and the depressed endothelium-dependent relaxations
to carbachol in isolated aortae, suggesting a protective effect against diabetes-induced
vascular dysfunction.[2][3]

Chemical Synthesis

While the exact, detailed industrial synthesis protocol for Ponalrestat remains proprietary, the
scientific literature indicates a likely synthetic route based on its chemical structure: 2-(3-(4-
Bromo-2-fluorobenzyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. The synthesis would
logically involve the following key steps:

» Synthesis of the Phthalazinone Core: This would likely begin with the cyclization of a
substituted 2-carboxybenzoylhydrazine derivative to form the phthalazinone ring system.

» Alkylation with the Benzyl Halide: The phthalazinone nitrogen would then be alkylated using
a suitable 4-bromo-2-fluorobenzyl halide, such as 4-bromo-2-fluorobenzyl bromide. The
synthesis of this key intermediate has been described, for example, by the reaction of 2-
fluoro-4-bromotoluene with N-bromosuccinimide (NBS) and a radical initiator like
azobisisobutyronitrile (AIBN).[4]

« Introduction of the Acetic Acid Moiety: Finally, the acetic acid side chain would be introduced
at the 1-position of the phthalazinone ring, likely through a multi-step process involving the
introduction of a suitable functional group handle followed by conversion to the carboxylic
acid.

Mechanism of Action: Targeting the Polyol Pathway

Ponalrestat functions as a highly specific inhibitor of aldose reductase 2 (ALR2), the rate-
limiting enzyme in the polyol pathway. By blocking this enzyme, Ponalrestat prevents the
conversion of glucose to sorbitol. This mechanism is crucial in tissues that are not insulin-
dependent for glucose uptake, such as nerves, the retina, and the kidneys, where high glucose
levels can lead to significant sorbitol accumulation.
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Caption: Inhibition of the Polyol Pathway by Ponalrestat.

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory data and a selection of clinical trial
results for Ponalrestat.

Table 1: In Vitro Inhibitory Activity of Ponalrestat[1]

E Inhibition Constant Mechanism of Selectivity (ALR1
nzyme
g (Ki) Inhibition Ki | ALR2 Ki)
Aldose Reductase 2 .
7.7nM Non-competitive ~7800-fold
(ALR2)
Aldehyde Reductase ) -
60 uM Mixed non-competitive

1 (ALR1)

Table 2: Selected Clinical Trial Data for Ponalrestat in Diabetic Neuropathy
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Ke
. Number of Treatment . v
Trial . Duration Outcome Results
Patients Group(s)
Measures
Placebo: 35.3
+4.9t033.4
+ 4.0 (NS).
300 mg: 37.6
+5.6t037.2
) + 8.7 (NS).
Ponalrestat Posterior
o 600 mg: 34.5
(300 mg/day), tibial motor
Barnett et al. +6.1t0 36.2
54 Ponalrestat 24 weeks nerve
(1991) ) + 6.8 (NS).
(600 mg/day), conduction o
) No significant
Placebo velocity (m/s)
improvement
in symptoms,
vibration
perception, or
thermal
thresholds.
UK/Scandina 259 Ponalrestat 18 months Vibration No overall
vian (600 mg/day), perception beneficial
Ponalrestat Placebo thresholds, effect on
Trial (1992) nerve peripheral
conduction nerve
velocities, function. A
nerve action slight, non-
potential significant
amplitudes trend towards
prevention of
deterioration
in autonomic
nerve
function
(30:15 ratio)
in patients
with pre-
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existing
autonomic
neuropathy.
Motor and
sensory o
No significant
nerve )
) differences
conduction
N between
velocities,
] Ponalrestat o Ponalrestat
Gries et al. vibration
50 (600 mg/day), 52 weeks _ and placebo
(1992) perception
Placebo groups for
thresholds,
any of the
symptom
measured
scores,
) parameters.
autonomic
function tests
Significant
improvement
in the mean
vibration
perception
threshold in
the
Vibration Ponalrestat
Macleod et Ponalrestat, )
16 weeks perception group. Trends
al. (1991) Placebo
threshold towards
improvement
in other
neuropathy
indices but
not
statistically

significant.[5]

Experimental Protocols

Aldose Reductase Inhibition Assay (In Vitro)
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This protocol is a generalized procedure based on common methods for determining aldose
reductase activity.

Objective: To determine the inhibitory potential of a test compound (e.g., Ponalrestat) on
aldose reductase activity by measuring the decrease in NADPH absorbance.

Materials:

Partially purified aldose reductase (from bovine lens or recombinant human ALR2)
e NADPH

o DL-glyceraldehyde (substrate)

e Phosphate buffer (e.g., 0.067 M, pH 6.2)

o Test compound (Ponalrestat) dissolved in a suitable solvent (e.g., DMSO)

o UV-Vis spectrophotometer

Procedure:

Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer, NADPH, and
the enzyme solution.

e Add the test compound at various concentrations to the sample cuvettes. For the control,
add the solvent vehicle.

 Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period.
« Initiate the reaction by adding the substrate, DL-glyceraldehyde.

o Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).
This reflects the oxidation of NADPH to NADP+.

o Calculate the rate of reaction (AA/min).
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e The percentage of inhibition is calculated using the formula: [(Rate of control - Rate of
sample) / Rate of control] x 100.

e The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined
by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki
values are typically determined using Michaelis-Menten kinetics and Lineweaver-Burk plots.
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Caption: Experimental Workflow for Aldose Reductase Inhibition Assay.
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Nerve Conduction Velocity (NCV) Measurement

This protocol outlines the general procedure for measuring nerve conduction velocity in a
clinical setting.

Objective: To assess the speed of electrical impulse propagation along a nerve, which can be
slowed in diabetic neuropathy.

Equipment:

Electromyography (EMG) machine with nerve conduction study capabilities

Surface electrodes (stimulating and recording)

Conductive gel

Measuring tape
Procedure:
e The patient is positioned comfortably, and the skin over the nerve to be tested is cleaned.

o Recording electrodes are placed on the skin over a muscle supplied by the nerve being
studied. A reference electrode is placed nearby.

o Conductive gel is applied to the electrodes to ensure good electrical contact.
o A stimulating electrode is placed on the skin over the nerve at a specific point.

o A mild, brief electrical stimulus is delivered through the stimulating electrode. This may cause
a slight tingling sensation and a muscle twitch.

e The time it takes for the electrical impulse to travel from the stimulating electrode to the
recording electrode (latency) is measured.

e The stimulating electrode is then moved to a second point along the nerve, and the
stimulation is repeated.

e The distance between the two stimulation points is measured with a measuring tape.
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e The nerve conduction velocity is calculated by dividing the distance between the stimulation

points by the difference in the latencies.

Development Timeline and Discontinuation

The development of Ponalrestat followed a typical pharmaceutical pipeline, from preclinical

discovery to late-stage clinical trials.

Preclinical Phase

Discovery of Ponalrestat
(IC1 128436)

:

In Vitro Characterization
(Potency, Selectivity)

:

In Vivo Animal Studies
(Efficacy and Safety)

Clinical Phase

Phase | Trials
(Safety and Pharmacokinetics in Humans)

l

Phase Il Trials
(Dose-Ranging and Efficacy in Patients)

:

Phase Il Trials
(Large-scale Efficacy and Safety)

Discontinuation of Development

(Lack of Efficacy)
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Caption: Ponalrestat Development and Discontinuation Timeline.

Despite the strong preclinical rationale and potent in vitro activity, Ponalrestat, like many other
aldose reductase inhibitors of its time, failed to translate these promising findings into
significant clinical benefit for patients with diabetic neuropathy. The large-scale clinical trials did
not demonstrate a consistent or clinically meaningful improvement in the primary endpoints of
nerve function and symptomatology. Consequently, in the early 1990s, the development of
Ponalrestat was discontinued.

Conclusion

The story of Ponalrestat serves as a valuable case study in drug development. It highlights the
challenges of translating a well-defined mechanism of action and potent in vitro activity into
clinical efficacy. While the polyol pathway remains a target of interest in diabetic complications,
the experience with Ponalrestat and other first-generation aldose reductase inhibitors
underscores the complexity of diabetic neuropathy and the high bar for demonstrating clinical
benefit in this patient population. Future research in this area will likely require a more nuanced
understanding of the downstream consequences of aldose reductase activation and potentially
combination therapies that address multiple pathogenic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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